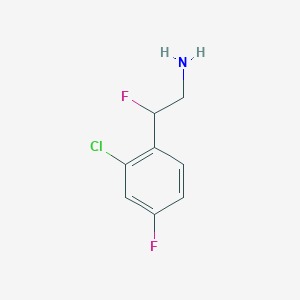
2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine
Overview
Description
Scientific Research Applications
Electrophilic Amination in Organic Synthesis
Electrophilic amination involving compounds with chloro and fluoro substituents, like 2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine, is crucial in organic synthesis. For instance, the electrophilic amination of 4-fluorophenol with diazenes under mild conditions demonstrates the potential for selective substitution reactions, leading to "normal" and ipso aminated products. This process signifies the strategic removal of the fluorine atom and introduction of the chlorine atom in specific positions on the phenyl ring, offering pathways to synthesize novel aminated compounds with potential utility in diverse chemical syntheses (Bombek et al., 2004).
Advances in Polymer Science
Fluorinated polyimides synthesized from aromatic diamines containing fluorine, such as this compound, exhibit remarkable properties like excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are pivotal in developing advanced polymers for aerospace, electronics, and coatings industries, demonstrating the role of fluorinated amines in enhancing polymer performance (Xie et al., 2001).
Medicinal Chemistry and Pharmacology
In pharmacology, fluorine-substituted compounds derived from this compound are explored for their potential therapeutic applications. For example, novel 2-(4-amino-3-methylphenyl)benzothiazoles, modified by isosteric replacement with fluorine atoms, have shown selective, potent antitumor properties. Such compounds are evaluated for their effectiveness against cancer cell lines, indicating the importance of fluorinated amines in developing new anticancer agents (Bradshaw et al., 2002).
Novel Functional Materials
Research on guanidinium-functionalized anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions underscores the utility of fluorinated amines in creating high-performance materials for energy applications. These materials demonstrate precise control over cation functionality, essential for developing advanced electrolytes for batteries and fuel cells (Kim et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(2-Chloro-4-fluorophenyl)-2-fluoroethan-1-amine, also known as TAK-242, is the Toll-like receptor 4 (TLR4) . TLR4 is a receptor that recognizes bacterial components and plays a crucial role in the innate immune response .
Mode of Action
TAK-242 suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4 . This inhibition prevents the activation of downstream signaling pathways that would otherwise lead to inflammation .
Biochemical Pathways
By inhibiting TLR4, TAK-242 affects the TLR4 signaling pathway, which is responsible for the production of pro-inflammatory cytokines . The suppression of this pathway leads to a decrease in the production of these cytokines, thereby reducing inflammation .
Result of Action
The result of TAK-242’s action is a reduction in the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in the treatment of diseases where inflammation plays a key role .
properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c9-7-3-5(10)1-2-6(7)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIPCIWADZOOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




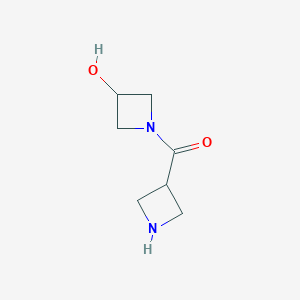
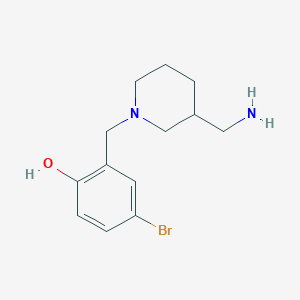
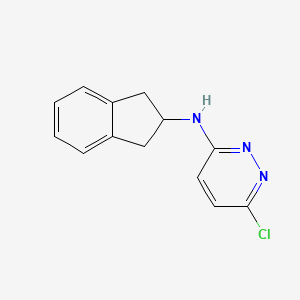
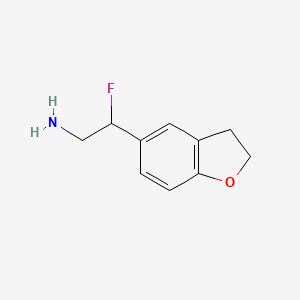
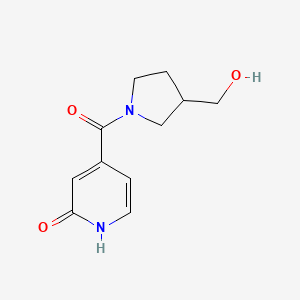
![2-[4-(2-Fluoropyridin-4-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1474637.png)
![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)
![[1-(pent-4-yn-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1474640.png)
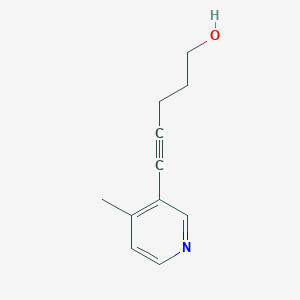
![(2-Ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1474642.png)

![2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474646.png)
![3-(Aminomethyl)-2-ethyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474647.png)